molecular formula C26H20ClN3O4S B6132700 3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide

Cat. No.: B6132700
M. Wt: 506.0 g/mol
InChI Key: OAVJCQNCRKIUNE-UHFFFAOYSA-N
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Description

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a sulfamoyl group and a chloro-substituted phenyl ring. Its intricate structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents (e.g., sodium hydroxide), electrophilic reagents (e.g., bromine).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in various physiological processes . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide stands out due to its specific structural features, such as the combination of a benzamide moiety with a sulfamoyl group and a chloro-substituted phenyl ring. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-benzamidophenyl)sulfamoyl]-4-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4S/c27-23-16-11-19(26(32)28-20-9-5-2-6-10-20)17-24(23)35(33,34)30-22-14-12-21(13-15-22)29-25(31)18-7-3-1-4-8-18/h1-17,30H,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVJCQNCRKIUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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